2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid
Description
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid is a synthetic carboxylic acid derivative featuring two critical functional groups:
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, widely used as a temporary protecting group for amines in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .
The 2-methoxy group on the phenyl ring may modulate pharmacokinetic properties, such as metabolic stability, compared to unsubstituted or para-substituted analogs .
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAACEXURLBYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219183-23-9 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid, often referred to as Fmoc-2-(2-methoxyphenyl)acetic acid, is a synthetic compound notable for its structural complexity and potential biological applications. The fluorenylmethoxycarbonyl (Fmoc) group is widely utilized in organic chemistry, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H25NO4, with a molecular weight of approximately 393.45 g/mol. The structure includes a fluorenyl group, a methoxycarbonyl moiety, and an acetic acid backbone, which contributes to its solubility and reactivity.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory properties : The presence of the methoxyphenyl group may enhance the compound's ability to modulate inflammatory pathways.
- Enzyme inhibition : Preliminary studies suggest that this compound can inhibit enzymes involved in various disease processes, potentially making it useful in treating conditions such as cancer and autoimmune diseases.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity :
-
Cellular Uptake and Bioavailability :
- The fluorenyl moiety enhances cellular uptake due to its hydrophobic characteristics. Studies have shown that compounds with similar structures can penetrate biological membranes more effectively, increasing their bioavailability .
- Anticancer Activity :
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 9-Fluorenone | Fluorenyl backbone | Antimicrobial properties |
| 2. Methoxycarbonyl derivatives | Methoxycarbonyl group | Anti-inflammatory effects |
| 3. Phenylacetic acid derivatives | Acetic acid backbone | Anticancer activity |
Synthesis and Applications
The synthesis of this compound typically involves several key steps:
- Protection of Amino Groups : Utilizing the Fmoc group to protect amino functionalities during peptide synthesis.
- Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds.
- Deprotection : Removing the Fmoc group under mild conditions to yield the final product.
This compound finds applications across various fields, including medicinal chemistry and drug design.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Tyrosinase Inhibition
- 2-Hydroxyphenyl acetic acid derivatives (e.g., compound 7 in ) exhibit 12.7% tyrosinase inhibition at 4 mM, attributed to the phenolic hydroxyl group’s chelation of copper in the enzyme’s active site .
- The Fmoc group in the target compound may reduce direct enzyme interaction due to steric hindrance, but the 2-methoxy group could enhance membrane permeability compared to polar hydroxyl analogs .
Physicochemical Properties
Solubility and Stability
- Fmoc-containing compounds generally exhibit poor aqueous solubility (<1 mg/mL) due to the hydrophobic fluorenyl moiety. Solubility can be marginally improved with polar substituents (e.g., 4-methoxy vs. 2-methoxy) .
- Crystallinity : The 2-methoxyphenyl group in the target compound may promote crystalline packing, as seen in 2-(2-methoxyphenyl)acetic acid (), which forms hydrogen-bonded dimers in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
